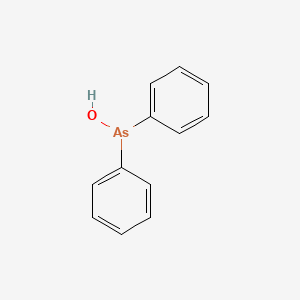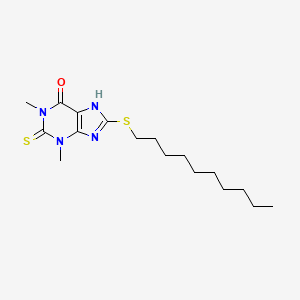
2-Thio-8-N-(decylthio)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thio-8-N-(decylthio)theophylline is a chemical compound with the molecular formula C17H28N4OS2 and a molecular weight of 368.56 g/mol . It is a derivative of theophylline, a well-known xanthine used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The compound is characterized by the presence of a decylthio group at the 8th position and a thio group at the 2nd position of the theophylline molecule .
Preparation Methods
The synthesis of 2-Thio-8-N-(decylthio)theophylline involves the introduction of the decylthio group and the thio group into the theophylline structure. The synthetic route typically includes the following steps:
Starting Material: Theophylline is used as the starting material.
Thio Group Introduction: The thio group is introduced at the 2nd position of the theophylline molecule through a substitution reaction with a suitable thiol reagent.
Decylthio Group Introduction: The decylthio group is introduced at the 8th position through a nucleophilic substitution reaction with a decylthiol reagent.
Chemical Reactions Analysis
2-Thio-8-N-(decylthio)theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thio and decylthio positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Thio-8-N-(decylthio)theophylline has several scientific research applications:
Chemistry: It is used as a model compound in studies of nucleophilic substitution and oxidation-reduction reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and bronchodilatory effects.
Medicine: As a derivative of theophylline, it is investigated for its potential use in treating respiratory diseases.
Mechanism of Action
The mechanism of action of 2-Thio-8-N-(decylthio)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, which leads to an increase in intracellular cyclic AMP levels. This results in bronchodilation and anti-inflammatory effects . Additionally, the compound may block adenosine receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
2-Thio-8-N-(decylthio)theophylline can be compared with other theophylline derivatives, such as:
Theophylline: The parent compound, used widely in respiratory therapy.
Aminophylline: A compound that combines theophylline with ethylenediamine, enhancing its solubility.
Oxtriphylline: A choline salt of theophylline, used for its bronchodilatory effects.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties and potential therapeutic advantages .
Properties
CAS No. |
6466-10-0 |
|---|---|
Molecular Formula |
C17H28N4OS2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
8-decylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C17H28N4OS2/c1-4-5-6-7-8-9-10-11-12-24-16-18-13-14(19-16)20(2)17(23)21(3)15(13)22/h4-12H2,1-3H3,(H,18,19) |
InChI Key |
QHQKXMOBJVNMNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[bis(2-chloroethyl)amino]phenyl]arsonic acid](/img/structure/B14738023.png)
![1-Benzyl-2-[(2,6-dichlorobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14738027.png)

![8,10-Diamino-11a,13a-dimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14738037.png)

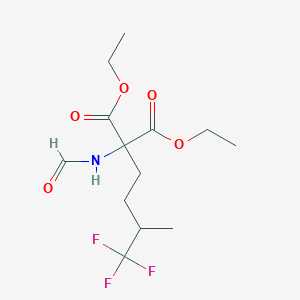
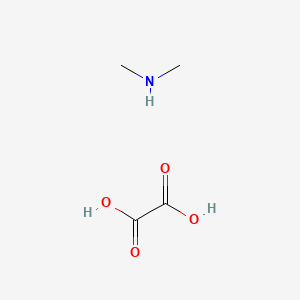
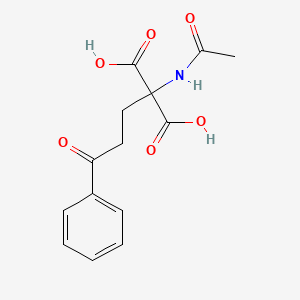
![Ethyl 4-(2-chlorophenyl)-2-methyl-1-{2-[(3-methylbutan-2-yl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B14738092.png)
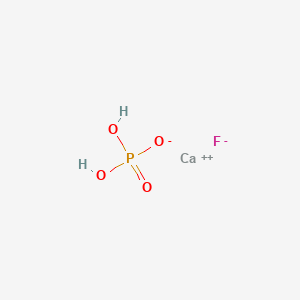
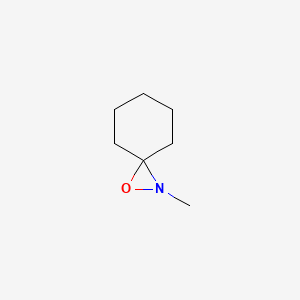
![Acetamide, N-[4-(2-nitrophenoxy)phenyl]-](/img/structure/B14738112.png)
![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)
